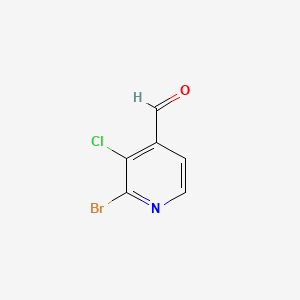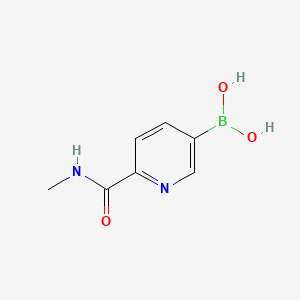
N-Boc-3-溴-4-甲基吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-bromo-4-methylindole: is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position of the indole ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural modification enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
科学研究应用
Chemistry: N-Boc-3-bromo-4-methylindole serves as a versatile intermediate in the synthesis of complex organic molecules
Biology and Medicine: Indole derivatives, including N-Boc-3-bromo-4-methylindole, have shown promise in biological studies. They are investigated for their potential as anticancer, antiviral, and antimicrobial agents due to their ability to interact with biological targets.
Industry: In the chemical industry, N-Boc-3-bromo-4-methylindole is utilized in the development of new materials and fine chemicals. Its reactivity and stability make it a valuable building block for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-4-methylindole typically involves the bromination of 4-methylindole followed by the introduction of the Boc protecting group. One common method includes the following steps:
Bromination: 4-methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-4-methylindole.
Protection: The resulting 3-bromo-4-methylindole is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group to the nitrogen atom, resulting in N-Boc-3-bromo-4-methylindole.
Industrial Production Methods: While specific industrial production methods for N-Boc-3-bromo-4-methylindole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: N-Boc-3-bromo-4-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Sonogashira Coupling: Palladium catalysts, copper iodide, and alkynes in the presence of bases like triethylamine.
Buchwald-Hartwig Amination: Palladium catalysts, amines, and bases like sodium tert-butoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.
Deprotected Products: Removal of the Boc group yields 3-bromo-4-methylindole.
作用机制
The mechanism of action of N-Boc-3-bromo-4-methylindole is primarily related to its ability to undergo substitution reactions. The bromine atom at the third position is a good leaving group, allowing the compound to participate in cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse indole derivatives. The Boc protecting group ensures the stability of the nitrogen atom during these reactions, preventing unwanted side reactions.
相似化合物的比较
- N-Boc-5-bromoindole
- N-Boc-3-bromoindole
- N-Boc-4-methylindole
Comparison: N-Boc-3-bromo-4-methylindole is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This dual substitution pattern enhances its reactivity and allows for the selective introduction of functional groups at specific positions. Compared to other similar compounds, N-Boc-3-bromo-4-methylindole offers greater versatility in synthetic applications, making it a valuable intermediate in the preparation of complex molecules.
属性
IUPAC Name |
tert-butyl 3-bromo-4-methylindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXXRZFCVHOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153026 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-64-2 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)



